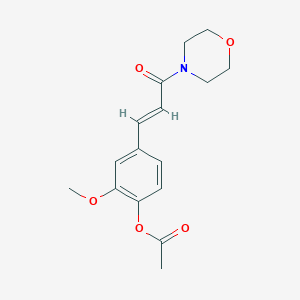
4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin is a chemical compound with the molecular formula C16H19NO5 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a cinnamoyl group substituted with hydroxy and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin typically involves the reaction of morpholine with 4-hydroxy-3-methoxycinnamic acid (ferulic acid) in the presence of acetic anhydride. The reaction conditions often include the use of a catalyst, such as pyridine, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cinnamoyl double bond can be reduced to form a saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-(4-oxo-3-methoxycinnamoyl)-morpholine acetate.
Reduction: Formation of 4-(4-hydroxy-3-methoxyphenylpropionyl)-morpholine acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antioxidant due to the presence of the hydroxy and methoxy groups. These groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory and anticancer properties. The cinnamoyl group is known to interact with various biological targets, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile starting material.
Wirkmechanismus
The mechanism of action of 4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the cinnamoyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-methoxycinnamic acid (Ferulic acid): A precursor in the synthesis of 4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin.
4-Hydroxycinnamic acid (p-Coumaric acid): Similar structure but lacks the methoxy group.
3,4-Dimethoxycinnamic acid: Contains two methoxy groups but lacks the hydroxy group.
Uniqueness
This compound is unique due to the presence of both hydroxy and methoxy groups on the cinnamoyl moiety, which enhances its reactivity and potential biological activity. The morpholine ring also adds to its uniqueness, providing additional sites for chemical modification and interaction with biological targets.
Eigenschaften
CAS-Nummer |
16562-72-4 |
|---|---|
Molekularformel |
C16H19NO5 |
Molekulargewicht |
305.32 g/mol |
IUPAC-Name |
[2-methoxy-4-[(E)-3-morpholin-4-yl-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C16H19NO5/c1-12(18)22-14-5-3-13(11-15(14)20-2)4-6-16(19)17-7-9-21-10-8-17/h3-6,11H,7-10H2,1-2H3/b6-4+ |
InChI-Schlüssel |
NLDFRYFDOLAMCA-GQCTYLIASA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |
Isomerische SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N2CCOCC2)OC |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















